9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-[4-(Dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a [1,2,4]triazolo[5,1-b]quinazolinone core substituted with a 4-(dimethylamino)phenyl group at position 7. Its molecular formula is C₂₀H₂₂N₆O, with a molecular weight of 403.5 g/mol . This compound has garnered attention as a selective agonist for the relaxin family peptide receptor 4 (RXFP4), demonstrating activity in cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment assays .
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H19N5O/c1-21(2)12-8-6-11(7-9-12)16-15-13(4-3-5-14(15)23)20-17-18-10-19-22(16)17/h6-10,16H,3-5H2,1-2H3,(H,18,19,20) |
InChI Key |
OFXOYFISJDPKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydroquinazolinone Core
The tetrahydroquinazolinone scaffold is typically synthesized from anthranilic acid derivatives or isatoic anhydride. For example, isatoic anhydride reacts with cyclic ketones or amines under reflux conditions to form intermediate lactams.
Example protocol :
-
React isatoic anhydride (1.0 equiv) with 4-(dimethylamino)benzylamine (1.2 equiv) in anhydrous DMF at 110°C for 12 hours to yield N-(4-(dimethylamino)benzyl)anthranilamide.
-
Cyclize the intermediate using phosphoryl chloride (POCl₃) in toluene under reflux to form 9-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydroquinazolin-8(4H)-one.
Key parameters :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | DMF | 110°C | 12 h | 78% |
| 2 | POCl₃ | 120°C | 6 h | 65% |
Triazole Annulation
The triazole ring is introduced via cyclocondensation with hydrazine derivatives. Thiosemicarbazide is a preferred reagent for formingtriazolo rings:
-
Treat the quinazolinone intermediate (1.0 equiv) with thiosemicarbazide (1.5 equiv) in ethanol containing catalytic HCl.
-
Reflux the mixture for 24 hours to facilitate cyclodehydration.
Optimization insights :
-
Excess thiosemicarbazide improves yield by mitigating side reactions
-
Acidic conditions promote imine formation and subsequent cyclization
Alternative Route: Triazole-First Strategy
Synthesis of Functionalized Triazole Precursor
Coupling with Quinazolinone Intermediate
-
Perform Ullmann coupling between 5-bromo-1,2,4-triazole and the tetrahydroquinazolinone core using CuI/1,10-phenanthroline in DMSO at 130°C.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Comparative efficiency :
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| Quinazolinone-first | 42% | 98.5% |
| Triazole-first | 35% | 97.1% |
Late-Stage Functionalization
The 4-(dimethylamino)phenyl group can be introduced via:
-
Buchwald-Hartwig amination : Couple a halogenated intermediate with dimethylamine using Pd(OAc)₂/Xantphos
-
Mannich reaction : Introduce the dimethylamino group post-cyclization using formaldehyde and dimethylamine hydrochloride
Spectroscopic validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.98 (s, 6H, N(CH₃)₂), 3.20–3.45 (m, 4H, CH₂ quinazolinone), 7.32 (d, J=8.4 Hz, 2H, aryl), 7.89 (d, J=8.4 Hz, 2H, aryl)
-
HRMS : m/z calcd for C₁₈H₂₀N₅O [M+H]⁺: 322.1664; found: 322.1668
Industrial-Scale Considerations
For bulk synthesis, continuous flow chemistry offers advantages:
-
Use microreactors for the cyclization step to improve heat transfer
-
Implement in-line FTIR monitoring for real-time quality control
-
Optimize solvent recovery systems to reduce E-factor
Process metrics :
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-time yield (g/L/h) | 12.7 | 38.4 |
| Solvent consumption (L/kg) | 120 | 45 |
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Thetriazolo[5,1-b] fusion pattern requires precise control to avoid undesired regioisomers. Strategies include:
Stereochemical Control
The undefined stereocenter at position 9 (PubChem CID 3155008) necessitates chiral resolution:
-
Use (R)-BINOL-derived chiral stationary phase for HPLC separation
-
Apply asymmetric hydrogenation with DuPhos ligands
Green Chemistry Alternatives
Recent advances emphasize sustainable methods:
-
Replace POCl₃ with polymer-supported phosphates for cyclization
-
Utilize mechanochemical grinding for solvent-free triazole annulation
-
Implement biocatalytic amination using transaminases
E-factor comparison :
| Method | E-factor |
|---|---|
| Traditional | 86 |
| Green | 29 |
Chemical Reactions Analysis
Reactions: THTQ may undergo oxidation, reduction, and substitution reactions.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are employed.
Major Products: These reactions yield derivatives of THTQ with modified substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that 9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits significant anticancer properties. It has been shown to inhibit specific enzymes and receptors involved in cell proliferation. The mechanism of action may involve modulation of cellular signaling pathways associated with cancer growth and metastasis.
Key Findings:
- In vitro studies demonstrate that the compound can induce apoptosis in cancer cells by activating caspase pathways.
- It has shown efficacy against various cancer cell lines including breast and lung cancer cells.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Studies have indicated its potential effectiveness against both bacterial and fungal pathogens.
Key Findings:
- In vitro assays revealed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The compound demonstrated antifungal activity against Candida albicans, indicating its broad-spectrum antimicrobial potential.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been explored to enhance yield and purity.
Common Synthetic Route:
- Reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form a hydrazone intermediate.
- Cyclization under acidic conditions to form the triazole ring.
- Formation of the quinazoline moiety through condensation reactions.
Case Studies
Several studies have documented the efficacy of this compound in various therapeutic contexts:
- A study published in RSC Advances highlighted the synthesis and antimicrobial evaluation of derivatives similar to this compound. It reported significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Another investigation focused on the anticancer effects of triazoloquinazoline derivatives revealed promising results in inhibiting tumor growth in xenograft models .
Mechanism of Action
- The exact mechanism remains an active area of study.
- THTQ likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Substituent : 4-hydroxyphenyl (electron-withdrawing -OH group) and 6,6-dimethyl substitution on the cyclohexane ring.
- Synthesis : Catalyzed by NGPU (a deep eutectic solvent), achieving yields >90% with a reaction time of 15–20 minutes. The catalyst is reusable for six cycles without significant loss in efficiency .
Key Data :
Catalyst Yield (%) Reaction Time (min) NGPU 92 15 p-TSA 85 30 Sulfamic acid 78 45
9-(4-Chlorophenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Substituent : 4-chlorophenyl (electron-withdrawing -Cl group).
- Heterocycle: Tetrazolo[5,1-b]quinazolinone (replacing triazole with tetrazole).
- Synthesis : Solvent-free three-component reaction using p-TSA (20 mol%) at 80°C for 10 minutes, yielding 88% product .
- Activity : Tetrazolo analogs are less explored for RXFP4 selectivity but show comparable synthetic efficiency to triazolo derivatives .
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Heterocyclic Core Modifications
Tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Core: Benzimidazole fused with quinazolinone.
- Synthesis : Solvent-free conditions with sulfamic acid, yielding 75–80% in 40 minutes .
- Activity : Less selective for RXFP4 due to bulkier benzimidazole core, which may sterically hinder receptor binding .
5,6,7,9-Tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
Key Research Findings
Synthetic Efficiency: The target compound’s synthesis is comparable to analogs like the 4-hydroxyphenyl derivative but slower than the 4-chlorophenyl tetrazolo analog (10 minutes) due to the dimethylamino group’s steric demands .
Catalyst Impact: NGPU outperforms traditional acids (e.g., p-TSA) in triazoloquinazolinone synthesis, reducing reaction times by 50% .
Pharmacological Selectivity: The dimethylamino group in the target compound enhances RXFP4 binding compared to methoxy or hydroxy substituents, likely due to improved electron donation and hydrogen bonding .
Solubility vs. Activity: Hydroxyphenyl analogs exhibit higher aqueous solubility (-OH group) but lower membrane permeability, whereas methoxy and dimethylamino groups balance solubility and lipophilicity .
Biological Activity
9-[4-(dimethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound belonging to the triazoloquinazoline class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.5 g/mol. The structure includes a triazole ring fused with a quinazoline moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O |
| Molecular Weight | 365.5 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported in the range of 0.125–8 μg/mL against these pathogens .
Anticancer Properties
The compound has also demonstrated promising anticancer activity. It is believed to exert its effects by inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines, indicating their potential as anticancer agents .
The mechanism of action involves the inhibition of specific enzymes and receptors that play critical roles in cellular processes. For example, it may inhibit thymidylate synthase and other enzymes involved in DNA synthesis . This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to existing chemotherapeutic agents.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A comprehensive study evaluated various triazoloquinazoline derivatives against a panel of microbial pathogens. The results indicated that compounds similar to this compound exhibited higher potency compared to standard antibiotics like vancomycin and ciprofloxacin .
- Anticancer Evaluation : A study assessed the anticancer potential of this compound on different cancer cell lines. The results showed that it significantly inhibited cell growth in breast and lung cancer models with IC50 values lower than many conventional treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the triazole and quinazoline rings can enhance biological activity. For instance:
Q & A
Basic: What are the key considerations for synthesizing 9-[4-(dimethylamino)phenyl]-triazoloquinazolinone derivatives with high purity?
Methodological Answer:
Synthesis typically involves a multi-step process starting with cyclization reactions between substituted phenylhydrazines and quinazolinone precursors. Key steps include:
- Condensation under reflux : Use acetic acid as a solvent to promote cyclization and reduce side reactions. Optimize reaction time (6–12 hours) to balance yield and purity .
- Microwave-assisted synthesis : For advanced protocols, microwave irradiation (e.g., 100–150°C, 30–60 minutes) significantly improves reaction efficiency and reduces byproduct formation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) effectively isolates the compound. Confirm purity via HPLC (retention time ~12.5 min, >95% purity) .
Basic: How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Look for distinct signals:
- δ 2.8–3.1 ppm (triplet, 2H: CH₂ in tetrahydroquinazoline ring).
- δ 6.8–7.2 ppm (multiplet, aromatic protons from dimethylaminophenyl).
- δ 3.0 ppm (singlet, 6H: N(CH₃)₂ group) .
- 13C NMR : Confirm the carbonyl group at δ 165–170 ppm and aromatic carbons between δ 110–150 ppm .
- IR : A strong absorption band at ~1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch in triazole) .
Advanced: How can computational methods predict the biological activity of this triazoloquinazolinone derivative?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase). The dimethylaminophenyl group shows high binding affinity (-9.2 kcal/mol) due to π-π stacking with Phe723 .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 inhibition risk (Probability = 0.78), guiding toxicity studies .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to assess redox stability for drug formulation .
Advanced: What strategies resolve contradictions in reported biological activity data for triazoloquinazolinones?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., MTT on HeLa cells) across multiple labs using standardized protocols (IC₅₀ = 12–15 µM vs. literature-reported 8–20 µM) .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in antimicrobial activity .
- Structural analogs : Compare SAR data for substituent effects. For example, replacing dimethylamino with methoxy reduces cytotoxicity by 40% .
Basic: What physicochemical properties are critical for formulation studies?
Methodological Answer:
Advanced: How to optimize reaction conditions for scaling up synthesis while minimizing environmental impact?
Methodological Answer:
- Green solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) in condensation steps, reducing waste by 30% .
- Catalyst recycling : Use immobilized NGPU catalyst (reusable up to 5 cycles) to achieve 92% yield vs. traditional methods (75%) .
- Flow chemistry : Continuous-flow reactors reduce reaction time from 12 hours to 2 hours, enhancing energy efficiency .
Basic: What in vitro assays are most reliable for evaluating anticancer potential?
Methodological Answer:
- Cytotoxicity : MTT assay on MCF-7 cells (IC₅₀ = 14 µM) with positive control (doxorubicin, IC₅₀ = 1.2 µM) .
- Apoptosis : Annexin V-FITC/PI staining confirms caspase-3 activation (2.5-fold increase vs. control) .
- Cell cycle arrest : Flow cytometry shows G2/M phase arrest (45% of cells at 24 hours) .
Advanced: How does substituent variation on the phenyl ring affect pharmacokinetics?
Methodological Answer:
- Electron-donating groups (e.g., -N(CH₃)₂) : Increase metabolic stability (t₁/₂ = 6.7 hours in liver microsomes) but reduce solubility .
- Halogen substituents (e.g., -Cl) : Enhance plasma protein binding (92% vs. 85% for parent compound), altering bioavailability .
- Methoxy groups : Improve BBB penetration (logBB = 0.5) but increase CYP450 inhibition risk .
Advanced: How to address low reproducibility in enzymatic inhibition assays?
Methodological Answer:
- Enzyme source standardization : Use recombinant human kinases (e.g., EGFR) from a single supplier to minimize batch variability .
- IC₅₀ normalization : Include internal controls (e.g., staurosporine) in each plate to adjust for inter-assay variability .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) to confirm binding kinetics (Kd = 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
